Estradiol-d2-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

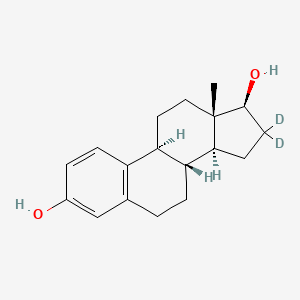

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-IRXRDFFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Estradiol-d2

This technical guide provides a comprehensive overview of Estradiol-d2, a deuterated analog of the primary female sex hormone, 17β-estradiol. Its principal application lies in its use as an internal standard for the precise quantification of estradiol in various biological matrices through mass spectrometry-based techniques.

Introduction to Estradiol-d2

Estradiol-d2 is a synthetically modified version of 17β-estradiol where two hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling renders Estradiol-d2 chemically identical to its endogenous counterpart but distinguishable by its higher molecular weight. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS).

The search results did not yield a specific compound named "Estradiol-d2-1". It is likely that this is a variant naming convention or a specific labeled position that is not commonly differentiated in supplier catalogs. The most commonly referenced compound is Estradiol-d2, where the deuterium atoms are typically located on the phenolic ring of the estradiol molecule.[1]

Physicochemical Properties

The fundamental properties of Estradiol-d2 are summarized below. These properties are crucial for its application in analytical methodologies.

| Property | Value | Reference |

| Synonyms | 2,4-Dideuteriostradiol, E2-d2, β-Estradiol-d2, 17β-Oestradiol-d2 | [1] |

| CAS Number | 53866-33-4 | [1][2] |

| Molecular Formula | C₁₈H₂₂D₂O₂ | [1] |

| Molecular Weight | 274.4 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml | [1] |

Primary Use: Internal Standard in Mass Spectrometry

The primary and most critical application of Estradiol-d2 is as an internal standard for the quantitative analysis of 17β-estradiol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they can accurately correct for variations that may occur during sample preparation, chromatography, and ionization.[4][5]

The use of a stable-labeled internal standard like Estradiol-d2 is essential for achieving the high sensitivity and specificity required for measuring the very low circulating concentrations of estradiol, especially in certain clinical scenarios such as monitoring patients on aromatase inhibitors.[6][7]

Experimental Protocol: Quantification of Estradiol in Human Serum by LC-MS/MS

The following is a representative protocol for the quantification of 17β-estradiol in human serum using Estradiol-d2 as an internal standard. This protocol is a composite of methodologies described in the literature.[6][7][8]

4.1. Materials and Reagents

-

17β-Estradiol analytical standard

-

Estradiol-d2 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human serum samples

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

4.2. Sample Preparation

-

Spiking: A known concentration of Estradiol-d2 internal standard is added to a defined volume of serum calibrators, quality controls, and unknown samples.

-

Extraction: The estrogens are extracted from the serum matrix. This is commonly achieved through:

-

Liquid-Liquid Extraction (LLE): Using an organic solvent like diethyl ether.[7]

-

Solid-Phase Extraction (SPE): Using a specialized cartridge to bind and elute the analytes.

-

-

Evaporation: The organic solvent containing the extracted estrogens is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried extract is redissolved in a small volume of a solvent compatible with the LC-MS system (e.g., a mixture of mobile phases).

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC): The reconstituted extract is injected into an LC system. The analytes are separated on a C18 or similar reversed-phase column using a gradient of mobile phases, typically water and acetonitrile or methanol with a small amount of an additive like formic acid or ammonium fluoride to improve ionization.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both endogenous estradiol and the Estradiol-d2 internal standard.

Typical Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 17β-Estradiol | 271.2 | 145.1 | Negative ESI |

| Estradiol-d2 | 273.2 | 147.1 | Negative ESI |

Note: The exact m/z values can vary slightly depending on the instrument and adducts formed. The values presented are representative.

4.4. Data Analysis The concentration of endogenous estradiol in the unknown samples is determined by calculating the ratio of the peak area of the endogenous estradiol to the peak area of the Estradiol-d2 internal standard. This ratio is then compared to a calibration curve generated from the calibrators with known concentrations of estradiol.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of estradiol using an internal standard.

Caption: Workflow for Estradiol Quantification using Estradiol-d2.

Conclusion

Estradiol-d2 is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and precise measurement of 17β-estradiol. Its use as an internal standard in mass spectrometry-based methods overcomes the challenges associated with the quantification of low-abundance endogenous hormones, thereby enabling reliable data for clinical diagnostics, pharmacokinetic studies, and endocrinological research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. beta-Estradiol-d2 | C18H24O2 | CID 40913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Estradiol-d2-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Estradiol-d2-1, also known as 2,4-dideuterio-17β-estradiol. This deuterated analog of the primary female sex hormone, estradiol, serves as a critical internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurements of endogenous estradiol levels in various biological matrices.

Synthesis of this compound

The synthesis of this compound (estra-1,3,5(10)-triene-2,4-d2-3,17β-diol) is achieved through a multi-step process involving the selective introduction of deuterium atoms at the C2 and C4 positions of the estradiol A-ring. While various methods for deuteration of steroids have been reported, a common and effective strategy involves the bromination of the aromatic ring followed by a palladium-catalyzed debromination using a deuterium source.

Proposed Synthetic Pathway

A plausible synthetic route, based on established organic chemistry principles for aromatic substitution on phenolic compounds, is outlined below. This pathway ensures the specific placement of deuterium at the desired positions.

Caption: Proposed synthetic pathway for this compound from Estradiol.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Bromination of Estradiol

-

Dissolve 17β-estradiol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dibromoestradiol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Deuterodebromination

-

Dissolve the purified 2,4-dibromoestradiol (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate, containing a base (e.g., triethylamine or sodium acetate) to neutralize the HBr formed during the reaction.

-

Add a palladium on carbon catalyst (Pd/C, typically 10 mol%).

-

Subject the reaction mixture to an atmosphere of deuterium gas (D2) at a slightly positive pressure (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high chemical and isotopic purity.

Quantitative Data: Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on reaction scale and specific conditions.

| Parameter | Value |

| Starting Material | 17β-Estradiol |

| Step 1 Yield (Bromination) | 75 - 85% |

| Step 2 Yield (Deuterodebromination) | 80 - 90% |

| Overall Yield | 60 - 77% |

| Final Product Purity (Chemical) | >98% (by HPLC) |

| Final Product Purity (Isotopic) | See Section 2 |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Isotopic Purity Determination

The general workflow for assessing the isotopic purity of a synthesized batch of this compound is depicted below.

Caption: Workflow for the determination of isotopic purity of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent for mass spectrometry, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

-

LC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate to promote ionization.

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

-

MS Method:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

-

Scan Mode: Full scan mode with high resolution (>60,000).

-

Mass Range: A range that includes the molecular ions of unlabeled estradiol and the deuterated analogs (e.g., m/z 270-280).

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of d0-estradiol (C18H24O2), d1-estradiol (C18H23DO2), and d2-estradiol (C18H22D2O2).

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic distribution by expressing the peak area of each species as a percentage of the total peak area of all isotopic species.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the synthesized this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Integrate the signals corresponding to the aromatic protons at the C2 and C4 positions. The reduction in the integral values of these signals compared to a non-deuterated standard indicates the extent of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals in the aromatic region confirms the incorporation of deuterium at these positions. The relative integrals can provide information on the distribution of deuterium.

-

Quantitative Data: Isotopic Purity

The following table presents illustrative data for the isotopic purity of a typical batch of synthesized this compound, as determined by HRMS.

| Isotopic Species | Molecular Formula | Theoretical m/z | Measured Peak Area (Arbitrary Units) | Isotopic Distribution (%) |

| d0-Estradiol | C18H24O2 | 272.1776 | 5,000 | 0.5 |

| d1-Estradiol | C18H23DO2 | 273.1839 | 15,000 | 1.5 |

| d2-Estradiol | C18H22D2O2 | 274.1902 | 980,000 | 98.0 |

| Isotopic Purity (d2) | 98.0% |

Application in Research and Drug Development

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) assays for the quantification of endogenous estradiol.

Experimental Workflow: Quantification of Estradiol in a Biological Sample

Caption: General workflow for the quantification of estradiol using this compound as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results. This is of paramount importance in clinical research, endocrinology studies, and the development of drugs that may affect steroid hormone levels.

Estradiol-d2-1 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deuterated Estradiol (Estradiol-d2), focusing on its chemical properties, primary applications, and relevant biological pathways. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Core Compound Identification and Properties

Estradiol-d2 is a deuterated form of Estradiol, the primary female sex hormone. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, makes it an invaluable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification of Estradiol.[1][2] It is important to note that different deuterated isomers of estradiol exist; this guide focuses on the well-characterized 2,4-Dideuteriostradiol.

A summary of the key quantitative data for Estradiol-d2 and its non-deuterated counterpart is presented below.[1][2][3][4][5]

| Property | Estradiol-d2 | Estradiol (Unlabeled) |

| Synonyms | 2,4-Dideuteriostradiol, E2-d2, β-Estradiol-d2, 17β-Oestradiol-d2 | β-Estradiol, E2, 17β-Estradiol |

| CAS Number | 53866-33-4[1][2] | 50-28-2[3][4] |

| Molecular Formula | C18H22D2O2[2] | C18H24O2[4] |

| Molecular Weight | 274.4 g/mol [2] | 272.38 g/mol [4][5] |

| Appearance | White to off-white solid[1][3] | |

| Purity | ≥98% |

There is another deuterated variant, Estradiol-d2-1, with the CAS number 3188-46-3 and a molecular weight of 274.39.[3][6]

Application in Quantitative Analysis: Internal Standard

The primary application of Estradiol-d2 is as an internal standard for the quantification of 17β-estradiol in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by a mass spectrometer.

Experimental Workflow: Use as an Internal Standard

The general workflow for using Estradiol-d2 as an internal standard in a quantitative assay is depicted below.

Biological Signaling Pathway: Estradiol and IL-6 Upregulation

Estradiol is a steroid sex hormone that plays a crucial role in the maintenance of fertility and secondary sexual characteristics in females.[1][3] It exerts its effects by binding to estrogen receptors (ERs), which are located in the nucleus, cytoplasm, and on the plasma membrane.[2] This binding can initiate gene transcription or non-genomic intracellular signaling.[2] One notable pathway is the upregulation of Interleukin-6 (IL-6) expression through the estrogen receptor β (ERβ) pathway.[1][3]

The signaling cascade is illustrated in the diagram below.

Experimental Protocol: Quantification of IL-6 Secretion

The following is a detailed methodology for a cell-based assay to quantify the effect of Estradiol on IL-6 secretion, as described in the literature.[7]

Objective: To determine the concentration of IL-6 in cell culture supernatants following treatment with Estradiol.

Materials:

-

B9 cell line (IL-6 dependent)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

2-Mercaptoethanol

-

Penicillin-Streptomycin solution

-

Estradiol

-

Ethanol (for dissolving Estradiol)

-

Recombinant human or mouse IL-6 (for standard curve)

-

[3H]Thymidine

-

96-well flat-bottom microtiter plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Culture B9 cells in RPMI 1640 medium supplemented with 10% FBS, 5 x 10^-5 M 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Estradiol Treatment (in a separate cell line that produces IL-6):

-

Plate the desired cell line (e.g., an endometrial cell line) in appropriate culture vessels.

-

Treat cells with various concentrations of Estradiol (dissolved in 0.01% ethanol) or vehicle control for a predetermined time period.

-

Collect the cell culture supernatants, which will contain the secreted IL-6.

-

-

IL-6 Bioassay using B9 Cells:

-

Seed B9 cells into a 96-well plate at a density of 5 x 10^3 cells per well.

-

Create a standard curve by adding serial dilutions of recombinant IL-6 to a set of wells.

-

Add serial dilutions of the collected cell culture supernatants to the remaining wells.

-

The final volume in each well should be 100 µL.

-

Incubate the plate for 42 hours at 37°C.

-

-

Proliferation Measurement:

-

Add 0.5 µCi of [3H]thymidine to each well.

-

Incubate for an additional 6 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the standard curve of known IL-6 concentrations versus the measured radioactivity (counts per minute, CPM).

-

Use the standard curve to determine the concentration of IL-6 in the experimental samples based on their CPM values.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estradiol [webbook.nist.gov]

- 5. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Estradiol (E2) | steroidal sex hormone | TargetMol [targetmol.com]

A Technical Guide to High-Purity Estradiol-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-purity Estradiol-d2 (17β-Estradiol-d2), a critical tool in biomedical and pharmaceutical research. Estradiol-d2 serves as an ideal internal standard for the quantitative analysis of endogenous estradiol via mass spectrometry, owing to its near-identical chemical and physical properties to the unlabeled analyte. This document details commercially available sources, their specifications, a representative experimental protocol for its use, and the biological pathways it helps to investigate.

Commercial Suppliers and Product Specifications

The selection of a high-purity Estradiol-d2 internal standard is crucial for ensuring the accuracy and precision of analytical methods. Several reputable suppliers offer this product, each with documented quality metrics. The following table summarizes the key quantitative data for Estradiol-d2 from leading commercial sources.

| Supplier | Product Name | Catalog Number | CAS Number | Chemical Purity | Isotopic Purity/Enrichment |

| Cayman Chemical | 17β-Estradiol-d2 | 9002846 | 53866-33-4 | ≥98%[1] | ≥99% deuterated forms (d1-d2); ≤1% d0 (for Estrone-d2)[2] |

| Sigma-Aldrich | β-Estradiol-d2 | E0880 | 53866-33-4 | Not specified | 98 atom % D |

| CDN Isotopes | 17β-Estradiol-2,4-d2 | D-5432 | 53866-33-4 | Not specified | 98 atom % D[3] |

Note: Data is subject to batch-to-batch variability. Users should always consult the lot-specific Certificate of Analysis for precise specifications.

Core Applications in Research

High-purity Estradiol-d2 is primarily utilized as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use is critical for:

-

Pharmacokinetic (PK) studies: Accurately determining the concentration-time profile of administered estradiol.

-

Endocrinology research: Measuring endogenous estradiol levels in various biological matrices such as plasma, serum, and tissue.

-

Drug metabolism studies: Investigating the metabolic fate of estradiol.

-

Clinical diagnostics: Monitoring hormone levels in patients.

The use of a stable isotope-labeled internal standard like Estradiol-d2 is considered best practice as it co-elutes with the analyte, experiencing similar extraction recovery and ionization effects, thereby correcting for matrix-induced variations and improving method robustness.

Experimental Protocols: Quantification of Estradiol in Human Plasma by LC-MS/MS

This section outlines a detailed methodology for the solid-phase extraction (SPE) of estradiol from human plasma and subsequent analysis using LC-MS/MS, with Estradiol-d2 as an internal standard. This protocol is a synthesized representation from established methods.

Materials and Reagents

-

Estradiol and Estradiol-d2 reference standards

-

HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium formate

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or polymeric)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Standard and Internal Standard Preparation: Prepare stock solutions of Estradiol and Estradiol-d2 in methanol. From these, prepare working solutions for calibration standards and quality controls (QCs) by spiking into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Plasma Sample Preparation: To 500 µL of plasma sample, calibration standard, or QC, add 50 µL of the Estradiol-d2 internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution program should be optimized to ensure separation from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Heated Electrospray Ionization (H-ESI) in negative or positive ion mode. Derivatization (e.g., with dansyl chloride) can be employed to enhance positive ion mode sensitivity.

-

Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both estradiol and estradiol-d2 are monitored.

-

The following diagram illustrates a typical workflow for this analytical method.

References

Deconstructing the Certificate of Analysis for Estradiol-d2: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. This guide provides an in-depth explanation of a typical CoA for Estradiol-d2, a deuterated form of the primary female sex hormone, estradiol. Estradiol-d2 is commonly used as an internal standard in quantitative analysis by techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This guide will dissect the key components of a CoA, present data in a clear format, detail the underlying experimental methodologies, and use diagrams to illustrate complex workflows and concepts.

Understanding the Basics: The Certificate of Analysis Header

A CoA typically begins with fundamental information to identify the specific lot of the compound. This section includes:

-

Product Name: Estradiol-d2

-

CAS Number: 53866-33-4[3]

-

Molecular Formula: C₁₈H₂₂D₂O₂[3]

-

Molecular Weight: 274.4 g/mol [3]

-

Lot Number: A unique identifier for the specific batch of the product.

-

Date of Analysis: The date when the quality control tests were performed.

Quantitative Data Summary

The core of the CoA consists of a series of tests with their corresponding specifications and the actual results obtained for the specific lot. This data is crucial for assessing the quality of the material.

Table 1: Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO (20 mg/ml), DMF (20 mg/ml), Ethanol (2 mg/ml)[3] | Conforms |

| Melting Point | ~173-179 °C (for Estradiol) | Conforms |

Table 2: Identification and Purity

| Test | Method | Specification | Result |

| Identity (¹H NMR) | ¹H Nuclear Magnetic Resonance | Consistent with structure[4] | Conforms |

| Identity (Mass Spec) | Mass Spectrometry | Consistent with molecular weight | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.2% |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Loss on Drying | TGA | ≤ 0.5% | 0.2% |

Experimental Protocols: A Closer Look at the Methods

To fully comprehend the data presented in a CoA, it is essential to understand the methodologies used to generate that data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

Methodology:

-

Sample Preparation: A known concentration of Estradiol-d2 is dissolved in a suitable solvent, typically the mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used. A common choice for estradiol analysis is a C18 reversed-phase column.[5]

-

Chromatographic Conditions:

-

Data Analysis: The area of the main peak corresponding to Estradiol-d2 is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of a compound and determine its isotopic composition.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by GC or LC.

-

Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z.

-

Data Analysis:

-

Identity: The molecular ion peak is checked against the expected molecular weight of Estradiol-d2.

-

Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and arrangement of atoms.

Methodology:

-

Sample Preparation: The Estradiol-d2 sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected.

-

Data Processing: The raw data is transformed into a spectrum.

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the peaks in the ¹H NMR spectrum are compared to a reference spectrum or the expected structure of Estradiol-d2 to confirm its identity.[7][8]

The Role of Estradiol-d2 in Research: Signaling Pathways

Estradiol, the non-deuterated parent compound, exerts its biological effects primarily through estrogen receptors (ERα and ERβ).[1] Understanding these pathways is crucial for researchers using Estradiol-d2 as a tracer or internal standard in studies investigating estrogen signaling.

Logical Relationships in a Certificate of Analysis

The tests on a CoA are not independent; they form a logical hierarchy to ensure the overall quality of the product.

This technical guide provides a comprehensive overview of how to interpret a Certificate of Analysis for Estradiol-d2. By understanding the data, the experimental methods, and the logical relationships between the tests, researchers can confidently assess the quality and suitability of this critical reagent for their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. abmole.com [abmole.com]

- 5. HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]

The Role of Estradiol-d2 in Steroid Hormone Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (E2), the most potent endogenous estrogen, is a critical steroid hormone that regulates a vast array of physiological processes, from reproductive health to bone metabolism and neuroprotection.[1] Accurate quantification of estradiol in biological matrices is paramount for both clinical diagnostics and research in endocrinology, oncology, and pharmacology. However, the low physiological concentrations of estradiol and the presence of structurally similar interfering compounds present significant analytical challenges. The advent of stable isotope dilution analysis coupled with mass spectrometry has revolutionized the precise measurement of steroid hormones. This guide focuses on the pivotal role of Estradiol-d2 (Deuterated Estradiol) as an internal standard in this context, providing a comprehensive overview of its application, underlying principles, and detailed experimental protocols.

The Principle of Stable Isotope Dilution using Estradiol-d2

The core utility of Estradiol-d2 lies in its application as an internal standard for quantitative analysis by mass spectrometry, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The principle of stable isotope dilution hinges on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Estradiol-d2) to the sample at the earliest stage of analysis.

Because Estradiol-d2 is chemically identical to endogenous estradiol, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analytical process. However, due to its increased mass from the deuterium atoms, it is distinguishable from the unlabeled estradiol by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as the ratio remains constant regardless of sample loss or matrix interference.

Physicochemical Properties of Estradiol and its Deuterated Analogs

A clear understanding of the physical and chemical properties of estradiol and its deuterated forms is essential for method development and interpretation of results.

| Property | Estradiol (E2) | Estradiol-d2 |

| Chemical Formula | C₁₈H₂₄O₂ | C₁₈H₂₂D₂O₂ |

| Molecular Weight | 272.4 g/mol [3] | 274.4 g/mol [1] |

| CAS Number | 50-28-2[3] | 53866-33-4[1] |

| Synonyms | 17β-Estradiol, Oestradiol | 2,4-Dideuteriostradiol, E2-d2 |

| Isotopic Purity | Not Applicable | ≥98% |

Experimental Protocols: Quantification of Estradiol using Estradiol-d2

The following sections provide a detailed overview of a typical experimental workflow for the quantification of serum estradiol using Estradiol-d2 as an internal standard.

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.

Liquid-Liquid Extraction (LLE) Protocol:

-

Aliquoting: Transfer 200 µL of serum or plasma into a borosilicate glass tube.[4]

-

Internal Standard Spiking: Add 50 µL of Estradiol-d2 internal standard solution (concentration to be optimized based on the expected analyte concentration range and instrument sensitivity).[4]

-

Equilibration: Vortex the mixture and allow it to equilibrate for 15 minutes at 4°C.[4]

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and allow the phases to separate at 4°C for 1 hour.[4]

-

Freezing and Decanting: Freeze the lower aqueous layer at -80°C for 30 minutes and decant the upper organic layer into a clean glass tube.[4]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a fume hood at 50°C.[4]

-

Reconstitution: Reconstitute the dried extract in 75 µL of a suitable solvent, such as 20% methanol in water.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| LC System | Shimadzu Nexera UHPLC or equivalent[4] |

| Column | Phenomenex Kinetex C18 (5 cm x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Gradient | A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[4] |

| Injection Volume | 50 µL |

| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent[5] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) is common for underivatized estradiol.[5] |

| Ion Source Temp. | 500°C[5] |

Multiple Reaction Monitoring (MRM) Transitions:

MRM is a highly specific and sensitive detection mode used in tandem mass spectrometry. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Estradiol (E2) | 271.2 | 183.1 |

| 271.2 | 145.1 | |

| Estradiol-d2 | 273.2 | 185.1 |

| 273.2 | 147.1 | |

| Estradiol-d3 | 274.2 | 184.1 |

| 274.2 | 146.1 | |

| Estradiol-d4 | 275.2 | 185.1 |

| 275.2 | 147.1 | |

| Estradiol-d5 | 276.2 | 186.1 |

| 276.2 | 148.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Method Validation

A robust method validation is essential to ensure the reliability of the analytical results. Key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) < 15% (< 20% at the LLOQ) |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; CV < 20% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

Visualizing Workflows and Pathways

Experimental Workflow for Estradiol Quantification

Caption: Workflow for estradiol quantification using Estradiol-d2.

Estradiol Signaling Pathways

Estradiol exerts its biological effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway:

This classical pathway involves the binding of estradiol to its nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which then act as transcription factors to regulate gene expression.[6]

Caption: Classical genomic signaling pathway of estradiol.

Non-Genomic Signaling Pathway:

Estradiol can also initiate rapid signaling events from the cell membrane, often through membrane-associated estrogen receptors (mERs) and the G-protein coupled estrogen receptor (GPER).[6] These pathways typically involve the activation of kinase cascades.

Caption: Non-genomic signaling pathways of estradiol.

Conclusion

Estradiol-d2 is an indispensable tool in modern steroid hormone research, enabling the accurate and precise quantification of estradiol in complex biological matrices. Its use as an internal standard in LC-MS/MS methods overcomes the inherent limitations of older analytical techniques, providing reliable data for a wide range of applications, from clinical diagnostics to fundamental research and drug development. A thorough understanding of the principles of stable isotope dilution, coupled with meticulously validated experimental protocols, is essential for harnessing the full potential of this powerful analytical approach. As research continues to unravel the complex roles of estradiol in health and disease, the importance of accurate measurement, facilitated by tools like Estradiol-d2, will only continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the benchmark for its sensitivity and specificity. However, the inherent variability in sample preparation, matrix effects, and instrument response can pose significant challenges to data reliability. This technical guide provides an in-depth exploration of deuterated internal standards, the gold standard for mitigating these challenges and ensuring the integrity of quantitative bioanalytical data.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (²H). This subtle increase in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1] This fundamental principle is the cornerstone of isotope dilution mass spectrometry (IDMS).

By introducing a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample at the outset of the analytical workflow, it acts as a "correction factor." The ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to errors in sample handling or instrument performance.[2]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers a multitude of advantages over other types of internal standards, such as structurally similar analogs. Studies consistently demonstrate superior accuracy and precision when a deuterated standard is employed.[3]

-

Correction for Matrix Effects : Biological matrices like plasma and whole blood are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source. A co-eluting deuterated internal standard experiences the same ion suppression or enhancement as the analyte, effectively normalizing these matrix-induced variations.[4]

-

Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.

-

Improved Assay Robustness and Throughput : By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods. This increased robustness can lead to higher sample throughput and lower rates of failed analytical runs.

-

Enhanced Accuracy and Precision : The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[5]

Data Presentation: A Comparative Analysis

The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize validation and pharmacokinetic data from studies utilizing deuterated standards, showcasing their impact on key bioanalytical parameters.

Table 1: Bioanalytical Method Validation Data for Olmesartan in Human Plasma

| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance with Deuterated Internal Standard |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 5; Accuracy within ±20%; Precision ≤ 20% CV | 5.002 ng/mL with Accuracy of 98.54% and Precision of 3.23% CV |

| Intra-day Precision (% CV) | ≤ 15% (except LLLOQ ≤ 20%) | 3.07 - 9.02% |

| Inter-day Precision (% CV) | ≤ 15% (except LLOQ ≤ 20%) | 2.5 - 12.5% |

| Intra-day Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | -5.00 - 0.00% |

| Inter-day Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | 90 - 113% (of nominal) |

| Recovery | Consistent and reproducible | 76.6 - 84% |

Table 2: Statistical Comparison of an Analog vs. a Deuterated Internal Standard for the Bioanalysis of an Anticancer Agent [6]

| Parameter | Analog Internal Standard | Deuterated Internal Standard | p-value |

| Mean Bias (%) | 96.8 | 100.3 | <0.0005 |

| Standard Deviation of Bias | 8.6 | 7.6 | 0.02 |

| Number of Samples (n) | 284 | 340 | - |

Experimental Protocols: A Generalized Methodology

The successful implementation of deuterated internal standards is contingent on a well-designed and meticulously executed experimental protocol. Below is a generalized methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in a biological matrix (e.g., plasma, urine) using a deuterated internal standard.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.

-

Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate and stable mass spectrometry response.

Sample Preparation (Protein Precipitation Example)

-

Thaw frozen plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference) and vortex briefly.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

-

Vortex and centrifuge briefly before LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard while separating them from matrix interferences.

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

References

An In-depth Technical Guide to the Applications of Estradiol-d2 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of deuterium-labeled estradiol (Estradiol-d2) in metabolic research. While estradiol's profound influence on systemic metabolism is well-established, the use of its stable isotope-labeled counterpart, Estradiol-d2, offers a powerful tool for precise and sensitive investigation. This document details the core applications of Estradiol-d2, primarily as an internal standard for robust quantification of endogenous estradiol and its metabolites, and as a tracer for elucidating metabolic pathways and determining production rates. We provide detailed experimental protocols for these applications, alongside clearly structured tables summarizing essential quantitative data. Furthermore, this guide includes visualizations of key signaling and metabolic pathways to facilitate a deeper understanding of estradiol's role in metabolic homeostasis.

Introduction: Estradiol and Metabolic Regulation

17β-estradiol (E2), the most potent endogenous estrogen, is a critical regulator of metabolic homeostasis in both females and males.[1][2] Its influence extends beyond reproductive functions to modulate glucose and lipid metabolism, energy expenditure, and insulin sensitivity.[3][4] Estradiol exerts its effects through estrogen receptors (ERα and ERβ), which are widely distributed in metabolic tissues, including the liver, adipose tissue, skeletal muscle, and pancreas.[4] Dysregulation of estradiol signaling is implicated in the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.[5][6]

Stable isotope-labeled compounds, such as Estradiol-d2, are indispensable tools in metabolic research. The incorporation of deuterium atoms results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference allows for its differentiation and quantification by mass spectrometry (MS), providing a means to trace the metabolic fate of exogenous estradiol and to accurately measure endogenous concentrations without interference from the introduced standard.

Core Applications of Estradiol-d2 in Metabolic Studies

The primary applications of Estradiol-d2 in metabolic research fall into two main categories: as a gold-standard internal standard for quantitative analysis and as a stable isotope tracer for kinetic and metabolic flux studies.

Estradiol-d2 as an Internal Standard for Quantitative Analysis

The most prevalent application of Estradiol-d2 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[7][8] Due to its chemical and physical similarity to endogenous estradiol, Estradiol-d2 co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of estradiol and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates.[9][10]

Estradiol-d2 as a Tracer for Metabolic Fate and Production Rate Studies

The use of deuterated steroids allows for the investigation of their metabolic pathways in vivo.[11][12] By administering Estradiol-d2, researchers can trace its conversion to various deuterated metabolites, providing insights into the activity of key metabolic enzymes and the overall flux through different metabolic pathways. This approach is particularly valuable for understanding how disease states or drug interventions alter estrogen metabolism.

A seminal application of deuterated estrogens has been in the determination of endogenous steroid production rates.[11] By infusing a known amount of deuterated estradiol and measuring the isotopic dilution of urinary or plasma metabolites, it is possible to calculate the rate at which the body produces its own estradiol. This technique provides a dynamic measure of endocrine function that is not attainable with single time-point concentration measurements.

Experimental Protocols

Quantification of Estradiol and Metabolites in Human Plasma using Estradiol-d2 as an Internal Standard

This protocol provides a general framework for the analysis of estradiol and its metabolites in human plasma using LC-MS/MS with Estradiol-d2 as an internal standard.

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add 50 µL of an internal standard working solution containing Estradiol-d2 (concentration will depend on the expected range of endogenous estradiol, a typical starting point is 1 ng/mL).

-

Vortex briefly to mix.

-

Add 2 mL of a mixture of hexane and ethyl acetate (90:10, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization (Dansyl Chloride):

-

Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Incubate the mixture at 60°C for 5 minutes to allow for complete derivatization.[9]

-

Evaporate to dryness under nitrogen.

-

Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[5]

-

Mobile Phase B: Methanol.[5]

-

Gradient: A linear gradient from 30% to 70% Mobile Phase B over several minutes.[5]

-

Flow Rate: 0.250 mL/min.[5]

-

Injection Volume: 10-50 µL.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[5]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for dansylated estradiol and Estradiol-d2.

In Vivo Protocol for Estradiol-d2 Administration in a Rodent Model of Metabolic Syndrome

This protocol outlines a general procedure for administering Estradiol-d2 to ovariectomized (OVX) mice on a high-fat diet (HFD), a common model for studying metabolic syndrome.

a. Animal Model and Diet:

-

Use female C57BL/6J mice, a strain susceptible to diet-induced obesity.

-

Perform bilateral ovariectomy at 8-10 weeks of age to deplete endogenous estrogen.[13] Allow a recovery period of at least 2 weeks.

-

House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[3]

-

Feed the OVX mice a high-fat diet (e.g., 60% kcal from fat) to induce a metabolic syndrome phenotype.

b. Estradiol-d2 Administration:

-

Prepare a solution of Estradiol-d2 in a suitable vehicle, such as sesame oil.[13]

-

For tracer studies, a common method is subcutaneous injection. A sample dose could be 1 µg of Estradiol-d2 in 150 µL of sesame oil per mouse, administered daily.[13] The exact dose should be optimized based on the specific research question and the desired plasma concentrations.

-

For pharmacokinetic studies, a single bolus injection (subcutaneous or intravenous) would be administered.

c. Sample Collection:

-

Collect blood samples at various time points post-administration via tail vein or retro-orbital bleeding. For pharmacokinetic studies, frequent sampling in the initial hours is crucial. For metabolic fate studies, sampling at later time points will capture the formation of metabolites.

-

At the end of the study, euthanize the animals and collect metabolic tissues such as the liver, white adipose tissue (WAT), and skeletal muscle.

-

Process blood to obtain plasma and store all samples at -80°C until analysis.

d. Sample Analysis:

-

Extract estradiol and its metabolites from plasma and tissue homogenates using the methods described in Protocol 3.1.

-

Analyze the samples by LC-MS/MS to quantify the concentrations of Estradiol-d2 and its deuterated metabolites over time.

Data Presentation

The following tables provide examples of how quantitative data from studies using Estradiol-d2 can be presented.

Table 1: LC-MS/MS Method Validation Parameters for Estradiol Quantification using Estradiol-d2 as an Internal Standard.

| Parameter | Estradiol | Estrone |

| Linear Range | 0.5 - 500 pg/mL[7][13] | 1.0 - 1000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[7][13] | 1.0 pg/mL[8] |

| Intra-day Precision (%CV) | < 10% | < 8% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |

| Matrix Effect (%) | < 15% | < 15% |

Note: The values presented are representative and may vary depending on the specific method and instrumentation.

Table 2: Pharmacokinetic Parameters of Estradiol Following Different Routes of Administration (Unlabeled Estradiol).

| Route of Administration | Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t½ (h) |

| Oral (micronized) | 2 mg | 50 - 180[14] | 4-8 | Variable | 13-20[14] |

| Transdermal Patch | 50 µ g/day | ~35[15] | Steady State | ~840 (over 24h) | ~37 |

| Intramuscular (valerate) | 10 mg | ~400 | ~72 | High | 4-5 days[14] |

Visualization of Key Pathways

Estradiol Metabolic Pathway

Estradiol undergoes extensive metabolism, primarily in the liver, through hydroxylation, oxidation, and conjugation. The main pathways involve the conversion of estradiol to estrone, followed by hydroxylation at the 2, 4, or 16 positions. These catechol estrogens can then be methylated or further metabolized to quinones.

Estradiol Signaling in Metabolic Regulation

Estradiol's effects on metabolism are mediated by a complex network of signaling pathways. Upon binding to its receptors (ERα or ERβ), estradiol can translocate to the nucleus to directly regulate gene expression or can initiate rapid, non-genomic signaling cascades from the cell membrane. These pathways converge to influence key metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Conclusion

Estradiol-d2 is a versatile and indispensable tool for researchers investigating the intricate role of estrogens in metabolic health and disease. Its primary application as an internal standard ensures the accuracy and reliability of quantitative measurements of endogenous estrogens, a critical aspect of clinical and preclinical research. Furthermore, its utility as a stable isotope tracer, though less commonly reported, holds significant potential for advancing our understanding of estrogen metabolism, production rates, and the dynamic interplay of metabolic pathways in vivo. The protocols and data presented in this guide are intended to provide a solid foundation for the design and execution of robust metabolic studies utilizing Estradiol-d2, ultimately contributing to the development of new therapeutic strategies for metabolic disorders.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 3. mdpi.com [mdpi.com]

- 4. Estrogens and the regulation of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proceedings.science [proceedings.science]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 9. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics of estradiol and of estrone during repeated transdermal or oral administration of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Steroid Research: A Technical Guide to Preliminary Investigations with Estradiol-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational applications of Estradiol-d2, a deuterated analog of 17β-estradiol, in scientific research. Its primary utility lies in its role as a highly effective internal standard for the precise quantification of endogenous estradiol using mass spectrometry. Furthermore, its application extends to metabolic and pharmacokinetic studies, offering a powerful tool to trace and quantify the fate of estradiol in biological systems. This document outlines key experimental protocols, presents comparative quantitative data from various analytical methods, and illustrates relevant biological and experimental pathways to facilitate the design and execution of preliminary research.

Core Applications of Estradiol-d2

Estradiol-d2 serves as an invaluable tool in endocrinology, pharmacology, and clinical chemistry. Its structural similarity to endogenous estradiol, combined with its distinct mass, makes it an ideal internal standard for mass spectrometry-based assays. The deuterium labeling provides a stable isotopic signature that does not alter the chemical properties of the molecule, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis. This ensures accurate and precise quantification by correcting for variations in extraction efficiency and instrument response.[1]

Beyond its role as an internal standard, Estradiol-d2 is employed in tracer studies to investigate the metabolic pathways and pharmacokinetics of estradiol. By administering Estradiol-d2 and monitoring its conversion to deuterated metabolites, researchers can gain insights into the rates of production and clearance of estrogens in various physiological and pathological states.[2]

Quantitative Data Presentation

The following tables summarize the quantitative performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of estradiol, where a deuterated internal standard such as Estradiol-d2 is typically employed. These methods are crucial for obtaining accurate measurements, especially at the low concentrations found in men, postmenopausal women, and children.

Table 1: Performance of LC-MS/MS Methods for Estradiol Quantification

| Method Type | Sample Volume (µL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |

| LC-MS/MS with Derivatization (Dansyl Chloride) | 200 | 0.5 | <15 | <15 | 93-110 | [3][4][5][6] |

| Ultrasensitive LC-MS/MS (without Derivatization) | 290 | 3.0 | <15 | <15 | Good correlation with RIA | [7] |

| Ultrasensitive LC-MS/MS | Not Specified | 0.16 (E2), 0.07 (E1) | <9.0 | <7.8 | Traceable to reference standard | [8][9] |

| Micro LC-MS/MS (without Derivatization) | 290 | 3.0 | <15 | <15 | Good correlation with RIA | [7] |

| LC-MS/MS | 200 | 2.0 | <10 | <10 | Acceptable bias | [3][10] |

Table 2: Comparison of Estradiol Measurement Techniques

| Feature | Immunoassays | LC-MS/MS with Deuterated Internal Standard |

| Specificity | Variable, prone to cross-reactivity with other steroids and metabolites. | High, capable of distinguishing between structurally similar compounds. |

| Sensitivity | Generally lower, with limitations in measuring low estradiol concentrations. | High, with LLOQs in the low pg/mL or even sub-pg/mL range.[6][8][9] |

| Accuracy | Can be inaccurate, especially at low concentrations. | High, with the internal standard correcting for analytical variability. |

| Throughput | High | Moderate |

| Cost per Sample | Low | High |

Experimental Protocols

The following are generalized protocols for the quantification of estradiol in serum or plasma using Estradiol-d2 as an internal standard, based on common methodologies described in the literature.

Protocol 1: Estradiol Quantification by LC-MS/MS with Derivatization

This method enhances the sensitivity of detection through chemical derivatization.

1. Sample Preparation and Extraction:

-

To 200 µL of serum or plasma, add a known amount of Estradiol-d2 internal standard solution.

-

Perform liquid-liquid extraction with a suitable organic solvent such as a mixture of hexane and ethyl acetate.[3]

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a buffer solution (e.g., sodium bicarbonate buffer, pH 10.5).

-

Add a solution of dansyl chloride in acetone and incubate at 60°C for a short period (e.g., 3 minutes).[5]

-

The derivatization reaction adds a dansyl group to the phenolic hydroxyl group of estradiol, improving its ionization efficiency in the mass spectrometer.

3. LC-MS/MS Analysis:

-

Inject the derivatized sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium hydroxide.[8]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both derivatized estradiol and Estradiol-d2.

-

Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of estradiol.

Protocol 2: Estradiol Quantification by LC-MS/MS without Derivatization

This method offers a simpler and faster workflow by omitting the derivatization step.

1. Sample Preparation and Extraction:

-

To a serum or plasma sample (e.g., 290 µL), add the Estradiol-d2 internal standard.[7]

-

Perform liquid-liquid extraction with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[7]

-

Vortex and centrifuge to separate the phases.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a solution suitable for injection into the LC-MS/MS system (e.g., a mixture of methanol and water).

2. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a high-pH stable column for chromatographic separation with a mobile phase containing a weak base (e.g., ammonium hydroxide) to enhance the deprotonation and ionization of estradiol in negative ion mode.[7]

-

The mass spectrometer is operated in MRM mode, monitoring the transitions for underivatized estradiol and Estradiol-d2.

-

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Mandatory Visualizations

Signaling Pathways of Estradiol

Estradiol exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to estrogen receptors (ERs) in the cytoplasm or nucleus, leading to the regulation of gene transcription. The non-genomic pathway is initiated by estradiol binding to membrane-associated ERs, resulting in rapid intracellular signaling cascades.[11][12][13][14][15][16]

Caption: Simplified diagram of genomic and non-genomic estradiol signaling pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using Estradiol-d2.

Caption: General experimental workflow for a pharmacokinetic study using Estradiol-d2.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Estradiol in Human Serum using Estradiol-d2 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of estradiol (E2) in human serum. The method utilizes Estradiol-d2 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol involves a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The method is suitable for clinical research and drug development applications requiring reliable measurement of low physiological concentrations of estradiol.

Introduction

Estradiol is a primary female sex hormone and plays a crucial role in various physiological processes. Accurate measurement of its circulating levels is essential for diagnosing and managing a range of endocrine disorders.[1] While immunoassays have been traditionally used, they can suffer from a lack of specificity.[2][3] LC-MS/MS has emerged as the preferred method for steroid hormone quantification due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as Estradiol-d2, is critical for achieving reliable quantitative results by compensating for analytical variability. This application note provides a detailed protocol for the quantification of estradiol in human serum using Estradiol-d2 as an internal standard.